

A Comparative Guide to Cross-Species Complementation of BUR1 and Cdk9 in Transcription

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BUR1*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the budding yeast Cyclin-Dependent Kinase (CDK) **BUR1** and its fission yeast ortholog, Cdk9, in the context of cross-species complementation studies. We delve into their functional conservation and divergence, offering supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying biological processes and workflows.

Functional Equivalence: Can Fission Yeast Cdk9 Rescue a Budding Yeast Mutant?

Cross-species complementation studies have been instrumental in dissecting the evolutionary conservation of essential cellular processes. In the realm of transcription elongation, a key player is the cyclin-dependent kinase **BUR1** in *Saccharomyces cerevisiae* and its ortholog Cdk9 in *Schizosaccharomyces pombe*. Both kinases are essential for phosphorylating components of the RNA Polymerase II (Pol II) elongation complex, thereby ensuring efficient and processive transcription.

A pivotal study demonstrated that the function of **BUR1** is conserved in its fission yeast counterpart. Specifically, the expression of *S. pombe* Cdk9 (SpCdk9) along with its cognate cyclin Pch1 was shown to successfully rescue the lethality of a **bur1** Δ null mutant in *S.*

cerevisiae.[1] This finding underscores the fundamental conservation of the Cdk9/**BUR1** kinase module's role in transcription across distant yeast species.

Quantitative Comparison of Complementation

While the qualitative rescue of lethality is a strong indicator of functional conservation, a quantitative assessment provides deeper insights into the degree of functional equivalence. This can be achieved by comparing the growth characteristics and drug sensitivities of the complemented yeast strain with both wild-type and the original **bur1Δ** mutant.

Strain	Growth on 5-FOA	Relative Growth Rate (vs. WT)	6-Azauracil (6-AU) Sensitivity	Mycophenolic Acid (MPA) Sensitivity
Wild-Type (BUR1)	Growth	1.0	Resistant	Resistant
bur1Δ	No Growth	N/A	N/A	N/A
bur1Δ + pRS316 (BUR1)	Growth	~1.0	Resistant	Resistant
bur1Δ + pRS316 (empty vector)	No Growth	0	Hypersensitive	Hypersensitive
bur1Δ + pRS315-SpCdk9 + pRS314-Pch1	Growth[1]	To be determined	To be determined	To be determined

Table 1: Comparison of phenotypes for *S. cerevisiae* strains. 5-FOA (5-fluoroorotic acid) is used to select against the URA3-marked plasmid carrying the wild-type **BUR1** gene, thus assessing the ability of the introduced gene(s) to support viability. Growth rate and drug sensitivity assays provide a quantitative measure of complementation.

Experimental Protocols

Yeast Complementation Assay

This protocol details the steps to quantitatively assess the complementation of a **bur1Δ** mutant with SpCdk9/Pch1.

a. Yeast Strains and Plasmids:

- *S. cerevisiae* strain with a deletion of the **BUR1** gene, kept alive by a URA3-marked plasmid carrying the wild-type **BUR1** gene (e.g., **bur1Δ** pRS316-**BUR1**).
- Plasmids for expressing *S. pombe* Cdk9 and Pch1 in *S. cerevisiae* (e.g., pRS315-SpCdk9 and pRS314-Pch1).
- Control plasmids: empty vectors (pRS315, pRS314) and a plasmid carrying *S. cerevisiae* **BUR1** (pRS316-**BUR1**).

b. Transformation:

- Co-transform the **bur1Δ** pRS316-**BUR1** strain with the plasmids expressing SpCdk9 and Pch1, or the respective control plasmids.
- Select for transformants on synthetic complete (SC) medium lacking the appropriate amino acids for plasmid selection (e.g., SC -Leu -Trp).

c. Plasmid Shuffle Assay (Qualitative):

- Streak the transformants on plates containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to cells expressing the URA3 gene.
- Only cells that can lose the pRS316-**BUR1** plasmid and survive will form colonies, indicating that the introduced genes can complement the loss of **BUR1**.

d. Growth Curve Analysis (Quantitative):

- Inoculate single colonies of wild-type, **bur1Δ** + pRS316-**BUR1**, and the successfully complemented **bur1Δ** + pRS315-SpCdk9 + pRS314-Pch1 strains into liquid SC medium.
- Grow overnight at 30°C with shaking.
- The next day, dilute the cultures to an OD600 of ~0.1 in fresh medium.

- Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours using a spectrophotometer or a plate reader.
- Plot the OD600 values against time to generate growth curves and calculate the doubling time for each strain.

e. Drug Sensitivity Assay (Quantitative):

- Perform spot assays by serially diluting cultures of the different yeast strains.
- Spot the dilutions onto SC plates and SC plates containing varying concentrations of 6-azauracil (e.g., 50 µg/mL, 100 µg/mL) or mycophenolic acid (e.g., 10 µg/mL, 25 µg/mL).
- Incubate the plates at 30°C for 2-3 days and document the growth.

In Vitro Kinase Assay

This protocol describes how to compare the kinase activity of purified **BUR1**/Bur2 and SpCdk9/Pch1 complexes on a key substrate, Spt5.

a. Protein Purification:

- Express GST-tagged Spt5 in E. coli and purify it using glutathione-agarose beads.
- Express and purify the **BUR1**/Bur2 and SpCdk9/Pch1 kinase complexes from yeast or insect cells.

b. Kinase Reaction:

- Set up the kinase reaction in a buffer containing ATP and MgCl₂.
- The reaction mixture should include:
 - Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
 - Purified kinase complex (**BUR1**/Bur2 or SpCdk9/Pch1).
 - Purified GST-Spt5 substrate.

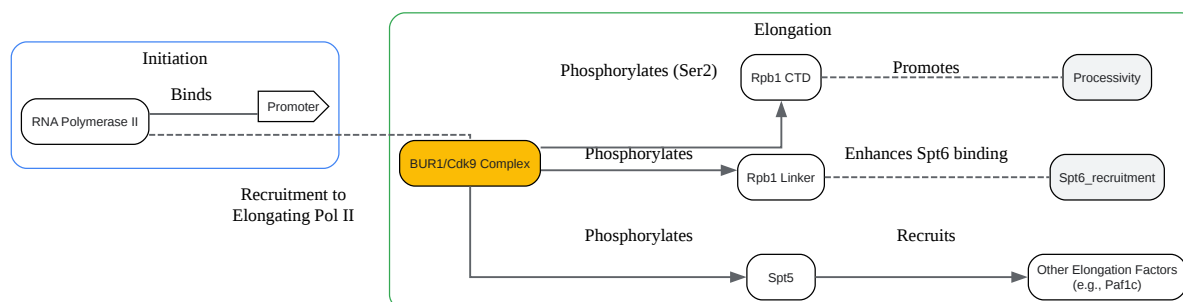
- [γ - ^{32}P]ATP (for radiometric detection) or cold ATP (for fluorescence-based detection).
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer.

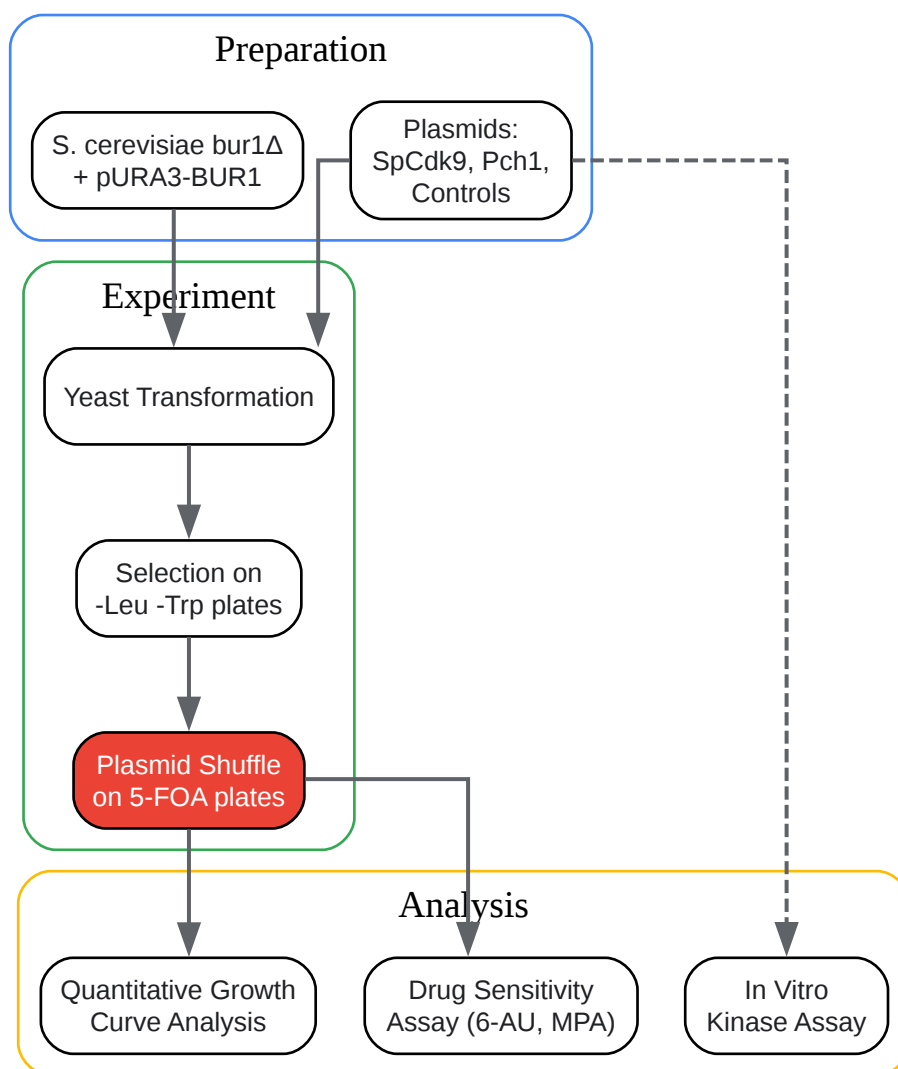
c. Detection of Phosphorylation:

- Radiometric Detection:
 - Separate the reaction products by SDS-PAGE.
 - Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated GST-Spt5.
 - Quantify the signal using a phosphorimager or densitometry.
- Fluorescence-Based Detection:
 - Use a commercial kinase assay kit that measures ATP consumption or ADP production via a fluorescent readout.
 - Alternatively, use a phospho-specific antibody against the phosphorylated site on Spt5 in a Western blot or ELISA format.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams were generated using Graphviz.





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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Cross-Species Complementation of BUR1 and Cdk9 in Transcription]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b15542163#cross-species-complementation-studies-with-bur1-and-cdk9>]

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